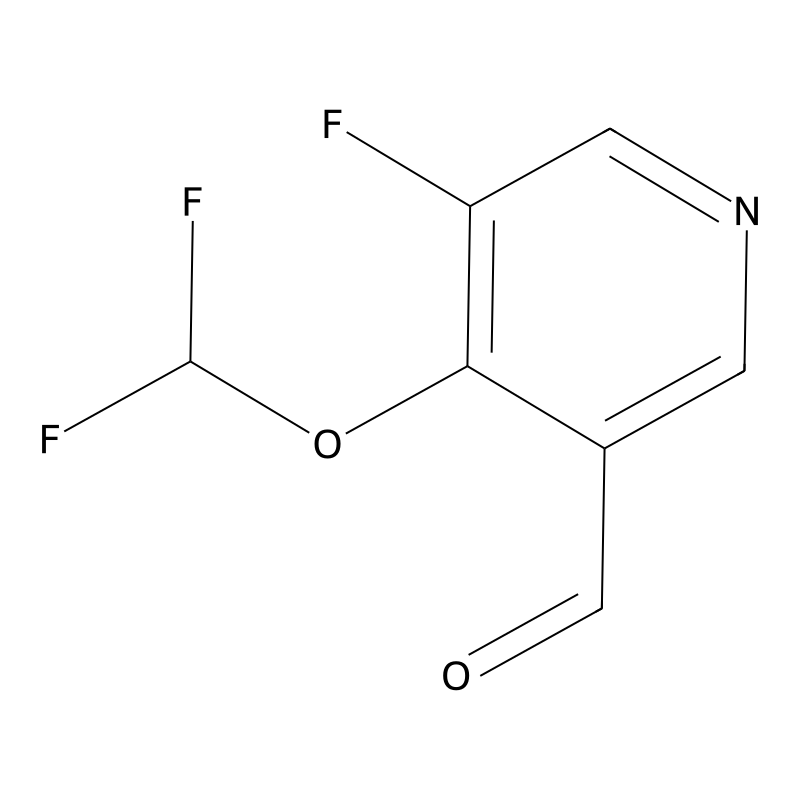

4-Difluoromethoxy-3-fluoro-5-formylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Difluoromethoxy-3-fluoro-5-formylpyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with difluoromethoxy and fluoro groups, along with an aldehyde functional group. The molecular formula for this compound is C8H6F3N2O, and it possesses distinct chemical properties due to the presence of electronegative fluorine atoms. These substitutions influence its reactivity and interactions with biological systems, making it a compound of interest in various fields, including medicinal chemistry and agrochemicals.

- Nucleophilic Substitution Reactions: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon atoms in the pyridine ring, allowing for nucleophilic attacks.

- Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols, depending on the reagents used.

- Condensation Reactions: The aldehyde functional group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

The biological activity of 4-Difluoromethoxy-3-fluoro-5-formylpyridine has been explored in various studies. The compound exhibits potential antimicrobial and antifungal properties, likely due to its ability to interact with biological membranes and enzymes. Additionally, its structural similarities to known pharmaceuticals suggest that it could serve as a lead compound in drug development targeting specific biological pathways.

Several methods have been developed for synthesizing 4-Difluoromethoxy-3-fluoro-5-formylpyridine:

- Fluorination Reactions: Direct fluorination of pyridine derivatives can introduce fluorine atoms at specific positions on the ring.

- Formylation: The introduction of the formyl group can be achieved through Vilsmeier-Haack reactions or similar methodologies using phosphorus oxychloride and DMF (dimethylformamide).

- Difluoromethoxylation: This step typically involves the use of difluoromethyl ether reagents under basic conditions to introduce the difluoromethoxy group onto the pyridine scaffold.

4-Difluoromethoxy-3-fluoro-5-formylpyridine has several applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs, particularly in areas targeting neurological disorders or infectious diseases.

- Agrochemicals: The compound may serve as an intermediate in synthesizing new pesticides or herbicides.

- Material Science: Its chemical properties could be exploited in creating advanced materials with specific electronic or optical characteristics.

Interaction studies involving 4-Difluoromethoxy-3-fluoro-5-formylpyridine focus on its binding affinity to various biological targets. Preliminary findings suggest that the compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 4-Difluoromethoxy-3-fluoro-5-formylpyridine. Here are some examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-methoxy-pyridine | Fluoro and methoxy substitutions | Commonly used in pharmaceuticals |

| 2,6-Difluoropyridine | Difluoro substitutions at different positions | Known for its role in agrochemical synthesis |

| 5-Fluoro-2-pyridinemethanol | Fluoro group and hydroxymethyl substitution | Exhibits distinct biological activity |

| 3-Fluoro-5-formylpyridine | Fluoro and formyl substitutions | Potential applications in imaging agents |

Uniqueness

4-Difluoromethoxy-3-fluoro-5-formylpyridine stands out among similar compounds due to its combination of difluoromethoxy and fluoro groups alongside the aldehyde functionality. This unique arrangement enhances its reactivity profile and potential interactions with biological systems, making it a valuable compound for further research and application in various fields.